Pbmc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Peripheral blood mononuclear cells (PBMCs) are a diverse group of blood cells that have a single round nucleus. This group includes lymphocytes (T cells, B cells, and natural killer cells) and monocytes. These cells are crucial in the immune system’s response to pathogens and are widely used in immunological research and diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

PBMCs are typically isolated from whole blood using density gradient centrifugation. This method involves layering diluted blood over a density gradient medium, such as Ficoll-Paque, and centrifuging it. The PBMCs form a distinct layer that can be collected and washed to remove any remaining platelets .

Industrial Production Methods

In an industrial setting, PBMCs are often isolated using automated systems that can process large volumes of blood. These systems use similar principles of density gradient centrifugation but are designed for high-throughput and consistent results. The cells are then cryopreserved using cryoprotectants like dimethyl sulfoxide (DMSO) for long-term storage .

Chemical Reactions Analysis

PBMCs undergo various biochemical reactions, primarily related to their immune functions. These reactions include:

Oxidation and Reduction: PBMCs produce reactive oxygen species (ROS) during immune responses, which can lead to oxidative stress and subsequent reduction reactions to neutralize these species.

Substitution Reactions: These cells can undergo receptor-ligand interactions, where specific molecules bind to cell surface receptors, triggering intracellular signaling pathways.

Common reagents used in these reactions include cytokines, antibodies, and various signaling molecules. The major products formed are typically related to immune responses, such as cytokines and other signaling proteins .

Scientific Research Applications

PBMCs have a wide range of applications in scientific research:

Immunology: They are used to study immune responses, including the development of vaccines and understanding autoimmune diseases.

Cancer Research: PBMCs are used in the development of immunotherapies, such as CAR-T cell therapy, where T cells are engineered to target cancer cells.

Regenerative Medicine: These cells can differentiate into various cell types, making them useful in regenerative therapies.

Drug Development: PBMCs are used to test the efficacy and toxicity of new drugs, particularly those targeting the immune system.

Mechanism of Action

The mechanism of action of PBMCs involves their role in the immune system. They recognize and respond to pathogens through various receptors on their surface. T cells, for example, recognize antigens presented by major histocompatibility complex (MHC) molecules on infected cells, leading to their activation and proliferation. Monocytes can differentiate into macrophages and dendritic cells, which are crucial for antigen presentation and initiating immune responses .

Comparison with Similar Compounds

PBMCs can be compared to other immune cells, such as granulocytes and erythrocytes:

Granulocytes: Unlike PBMCs, granulocytes have multi-lobed nuclei and are primarily involved in the immediate response to infections.

Erythrocytes: These cells lack nuclei and are responsible for oxygen transport, not immune responses.

PBMCs are unique due to their single round nucleus and their ability to differentiate into various cell types, making them versatile tools in research and therapy .

Conclusion

Peripheral blood mononuclear cells are indispensable in immunological research and diagnostics. Their ability to undergo various biochemical reactions and their wide range of applications in scientific research make them valuable tools in understanding and treating diseases. Their unique properties and versatility set them apart from other blood cells, highlighting their importance in both basic and applied sciences.

Properties

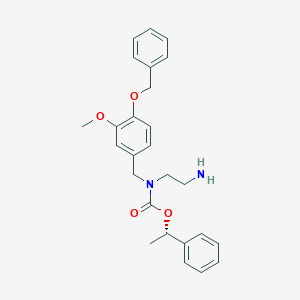

Molecular Formula |

C26H30N2O4 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(1S)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m0/s1 |

InChI Key |

URRBLVUOXIGNQR-FQEVSTJZSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)

![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)

![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)

![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,19R,21R,23S,24Z,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772778.png)

![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)

![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)

![(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B10772820.png)

![(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B10772838.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,21R,23S,24E,26E,28E,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772842.png)